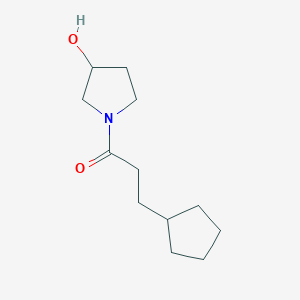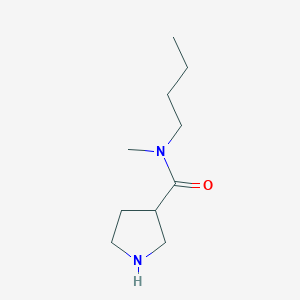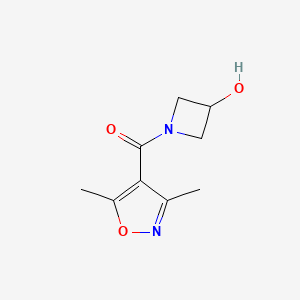
3-Azido-1-cycloheptylazetidine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the cycloheptyl group and the azido group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The azetidine ring would provide a degree of rigidity to the molecule, while the cycloheptyl group could potentially introduce some flexibility. The azido group is a linear group that could influence the reactivity of the molecule .Chemical Reactions Analysis
The azido group is known to be quite reactive and can participate in a variety of reactions, including cycloadditions and rearrangements . The azetidine ring can also undergo reactions at the nitrogen atom, such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azido group could potentially make the compound explosive under certain conditions .Scientific Research Applications
3-Azido-1-cycloheptylazetidine is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand for transition metal complexes. It is also used as a probe for studying the structure and reactivity of organic molecules, as a photoactivatable reagent, and as a tool for studying the mechanisms of organic reactions.
Mechanism of Action
3-Azido-1-cycloheptylazetidine is activated by light, which triggers a photochemical reaction. When activated, the azide moiety of this compound is converted to a nitrene, which is a highly reactive species. The nitrene then reacts with other molecules, leading to the formation of new chemical bonds. This reaction is known as a nitrene transfer reaction and is used in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant effects. However, further research is needed to determine the exact biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Azido-1-cycloheptylazetidine in lab experiments include its low toxicity, its ability to form strong bonds with other molecules, and its ability to be activated by light. However, there are also some limitations to using this compound in lab experiments. For example, it is not very soluble in water and is not very stable in the presence of oxygen and light.
Future Directions
There are several potential future directions for research on 3-Azido-1-cycloheptylazetidine. These include further studies on its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Other possible future directions include studies on its photochemical reactivity and its use as a catalyst in organic synthesis. Additionally, research could be conducted on the potential uses of this compound in biotechnology, such as its use as a reagent for the synthesis of proteins and other biomolecules. Finally, further research could be conducted on the potential applications of this compound in materials science, such as its use as a catalyst for the synthesis of nanomaterials.
Safety and Hazards
properties
IUPAC Name |
3-azido-1-cycloheptylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-13-12-9-7-14(8-9)10-5-3-1-2-4-6-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJBWQAXFRNCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)



![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)






![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)
